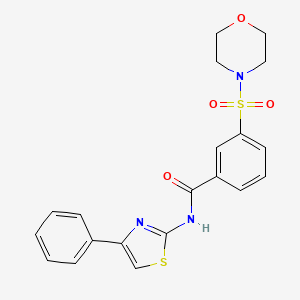
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has recently gained attention in scientific research due to its potential as a pharmacological tool.
Scientific Research Applications
Antiviral Properties
This compound exhibits promising antiviral activity, particularly against hepatitis B infection. Researchers have identified it as a potential therapeutic agent for prophylaxis and treatment of viral diseases related to hepatitis B. The compound’s structure and mechanism of action warrant further investigation in this context .
Antimicrobial Activity
The compound shows antimicrobial efficacy against various bacterial and fungal species. Notably:
- For fungal species (e.g., R. oryzae), certain derivatives demonstrate strong antifungal activity (MIC = 3.125 µg/mL)^ .
Structure-Activity Relationship (SAR) Studies
Researchers have explored the relationship between the compound’s chemical structure and its biological activity. By modifying specific functional groups, they aim to optimize its pharmacological properties. SAR studies provide valuable insights for drug design and development .
Pharmacokinetics and Toxicity
Understanding the compound’s pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and potential toxicity is crucial for clinical applications. Preclinical studies are essential to assess safety, bioavailability, and potential adverse effects .
Computational Modeling and Docking Studies
Molecular docking simulations can predict how the compound interacts with specific protein targets. Researchers use computational tools to explore binding sites, affinity, and potential off-target effects. Such studies guide drug discovery efforts .
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-5-2-1-3-6-15)16-7-4-8-17(13-16)29(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBCMIWHZNNSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)
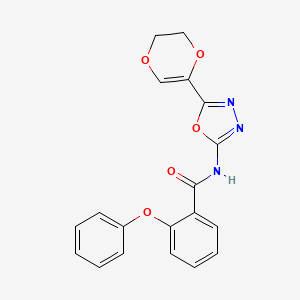

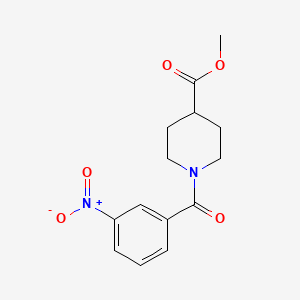
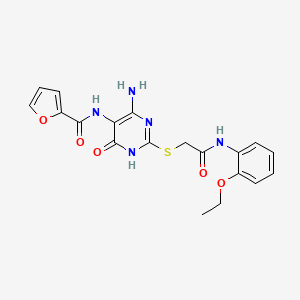
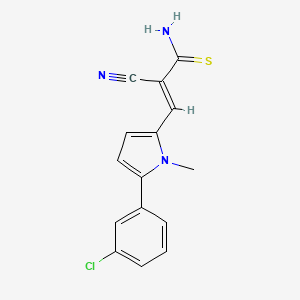
![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)


![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)
